molecular formula C18H16ClNO4 B2359733 [(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 380193-02-2

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2359733
CAS No.: 380193-02-2
M. Wt: 345.78
InChI Key: DXWCOSGAIYPHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of acetylphenyl and chlorophenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves a multi-step process. One common method includes the reaction of 4-acetylphenyl isocyanate with methyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
  • [(4-Acetylphenyl)carbamoyl]methyl 2-(4-bromophenyl)acetate

Uniqueness

[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate stands out due to the presence of the chlorophenyl group, which imparts unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

[2-(4-acetylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-12(21)14-4-8-16(9-5-14)20-17(22)11-24-18(23)10-13-2-6-15(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWCOSGAIYPHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.